Elephantin
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Overview
Description
Elephantin is a germacrane sesquiterpenoid tumour inhibitor isolated from Elephantopus elatus. It has a role as an antineoplastic agent.
Scientific Research Applications
Pharmacological Research on Elephantopus scaber Linn.
- Elephantopus scaber Linn., belonging to the Asteraceae family, is a small herb found across various continents and has been traditionally used for treating numerous diseases. Significant research has highlighted its anticancer potential, particularly through sesquiterpene lactones like deoxyelephantopin and isodeoxyelephantopin, demonstrating prominent anticancer properties. The plant also exhibits a wide range of biological activities, including antimicrobial, hepatoprotective, antioxidant, antidiabetic, anti-inflammatory, and analgesic effects among others, underscoring its potential in pharmacological applications (Hiradeve & Rangari, 2014).
Antidiabetic Potential of Feronia elephantum Corr.
- The methanolic extract of Feronia elephantum Corr., commonly known as Bela or Kath, has been studied for its hypoglycemic and antidiabetic potential in animal models. The study showed a significant reduction in blood glucose levels, suggesting its efficacy as a traditional herb in diabetes management. This research opens avenues for further investigation into the active constituents responsible for the antidiabetic activity (Mishra & Garg, 2011).
Neuroinflammatory Modulation by Elephantopus scaber L.
- The ethyl acetate fraction from the leaves of Elephantopus scaber L. has demonstrated significant anti-neuroinflammatory effects by attenuating NF-κB translocation and reducing the production of pro-inflammatory mediators in microglia cells. This study highlights the plant's potential in addressing neuroinflammatory disorders, with promising results in both in vitro and in vivo models, emphasizing its role in the development of nutraceuticals for neuroinflammatory intervention (Chan et al., 2017).
Properties
Molecular Formula |
C20H22O7 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O7/c1-9(2)5-14(21)25-13-7-11-6-12(24-19(11)23)8-20(4)17(27-20)16-15(13)10(3)18(22)26-16/h5-6,12-13,15-17H,3,7-8H2,1-2,4H3/t12-,13-,15+,16-,17+,20+/m0/s1 |
InChI Key |
HSTUUCOYVIWGLJ-DXUAHVLSSA-N |
Isomeric SMILES |
CC(=CC(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O)C |
SMILES |
CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C |
Canonical SMILES |
CC(=CC(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O)C |
Synonyms |
elephantin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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